N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-14-17(24)7-10-20(15)32(30,31)27-13-3-2-4-19(27)11-12-25-21(28)22(29)26-18-8-5-16(23)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNMESYJKWQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of nucleophilic substitution reactions, often involving fluorinated aromatic compounds . The final step involves the formation of the oxalamide linkage, which can be achieved through a condensation reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution steps and the condensation reaction, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the fluorinated aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacological agent due to its structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and the piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Sulfonamides and Amides
W-18 and W-15
- Structure : W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) share a piperidin-2-ylidene core but lack the ethanediamide linker. Both feature sulfonamide groups, whereas the target compound uses an ethanediamide bridge .
- Pharmacology : W-18 and W-15 were initially misclassified as opioids but exhibit negligible opioid receptor affinity due to their 2-piperidinylidene configuration. The target compound’s 2-piperidinyl substitution (vs. idene) and fluorinated substituents may improve receptor engagement .
4-Methoxybutyrylfentanyl
- Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide. This fentanyl analog has a piperidin-4-yl core and a butanamide linker.
- Pharmacology : High μ-opioid receptor affinity due to the 4-piperidinyl substitution and lipophilic methoxy group. The target compound’s 2-piperidinyl substitution and ethanediamide linker likely reduce opioid activity but may target alternative receptors .
Ethanediamide Derivatives
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Structure : Features a piperidin-4-yl group with a 4-fluorophenyl carbamoyl substituent and a 2-chlorobenzyl group.
- Comparison : The target compound replaces the carbamoyl group with a benzenesulfonyl moiety, enhancing steric bulk and electron-withdrawing effects. This substitution may alter solubility and binding pocket compatibility .
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
- Structure : Includes a methylsulfanylbenzyl group on the piperidine ring and a trifluoromethoxyphenyl terminus.
Sulfonamide-Containing Compounds
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
Structural and Pharmacological Data Table
Biological Activity
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine moiety, fluorinated aromatic rings, and an ethanediamide group. These structural components are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 427.5 g/mol |
| CAS Number | 898427-01-5 |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The fluorinated aromatic rings enhance binding affinity to target sites, while the piperidine moiety facilitates structural stability and bioactivity. The compound is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in treating neurological disorders.
Structure-Activity Relationships (SAR)
Recent studies have shown that modifications to the piperidine structure can significantly alter the compound's affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, the introduction of various substituents on the piperidine ring has been linked to improved metabolic stability and enhanced pharmacological profiles.
A comparative analysis of several analogues reveals that compounds retaining the bis(4-fluorophenyl)methyl moiety exhibit higher binding affinities at DAT compared to their predecessors, suggesting a favorable SAR for developing new therapeutics targeting similar pathways .
Biological Studies and Case Studies
- Neuropharmacological Studies : Research has indicated that this compound exhibits significant potential as a pharmacophore in treating conditions such as depression and ADHD by selectively inhibiting DAT and SERT .
- Metabolic Stability : A study evaluated the metabolic stability of several analogues in rat liver microsomes. The findings revealed that compounds with modifications in the piperidine ring showed improved resistance to metabolic degradation, suggesting that careful structural modifications can lead to more effective therapeutic agents .
- In Vivo Efficacy : In animal models, certain derivatives of this compound demonstrated enhanced locomotor activity compared to cocaine, indicating potential as a less addictive alternative for stimulant therapies .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Sulfonamide formation : Reacting a piperidine derivative with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the ethanediamide backbone to the fluorophenyl moiety .
- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. Analytical methods include HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135 for structural confirmation) .
Basic: What functional groups influence its reactivity and biological activity?
Answer:
Key functional groups include:
- 4-Fluoro-2-methylbenzenesulfonyl group : Enhances metabolic stability and modulates enzyme inhibition via hydrophobic interactions .
- Piperidine ring : Facilitates membrane permeability and potential interactions with G-protein-coupled receptors .
- Ethanediamide linker : Stabilizes conformation through intramolecular hydrogen bonding, critical for target binding .
- 4-Fluorophenyl group : Increases lipophilicity and π-π stacking with aromatic residues in target proteins .
Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?
Answer:
Discrepancies often arise from:
- Metabolic instability : Use hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., esterase-sensitive sites). Modify vulnerable groups (e.g., replace labile substituents with bioisosteres like trifluoromethyl) .
- Poor bioavailability : Conduct pharmacokinetic studies (Caco-2 cell permeability, plasma protein binding assays) to optimize logP (target 2–4) and solubility (via salt formation, e.g., tartrate salts) .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays or kinome screens) to identify unintended interactions .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonyl group’s electrostatic interactions with catalytic lysine residues .
- Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants to predict IC50 values against related targets .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS (ESI+) : Expected [M+H]+ = m/z 504.1872 (calculated using isotopic pattern matching) .
- IR spectroscopy : Confirm amide C=O stretches at 1640–1680 cm⁻¹ and sulfonyl S=O at 1350 cm⁻¹ .
Advanced: How to design analogs to improve selectivity for a target enzyme?
Answer:
- Scaffold hopping : Replace the piperidine ring with a morpholine or thiomorpholine moiety to alter steric and electronic profiles .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position of the fluorophenyl ring to enhance π-stacking with tyrosine residues .
- Comparative binding free energy (BFE) calculations : Use free-energy perturbation (FEP) to rank analogs based on ΔΔG values .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Unreacted sulfonyl chloride : Detected via TLC (Rf = 0.8 in ethyl acetate). Remove by aqueous NaHCO3 washes .
- Diastereomeric by-products : Arise during piperidine alkylation. Resolve using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Oxidation products : Prevent by conducting reactions under inert atmosphere (N2/Ar) and using antioxidants (e.g., BHT) .
Advanced: How to analyze contradictory cytotoxicity data across cell lines?
Answer:
- Mechanistic profiling : Perform RNA-seq on sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters or pro-apoptotic factors) .
- Metabolomic studies : Use LC-MS to compare intracellular drug accumulation and metabolite formation (e.g., glutathione conjugates) .
- 3D spheroid models : Assess efficacy in physiologically relevant models to bridge 2D in vitro and in vivo gaps .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition assays : Fluorescence-based kits (e.g., Kinase-Glo® for kinase targets) with IC50 determination via dose-response curves (GraphPad Prism) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7), comparing EC50 values to positive controls (e.g., doxorubicin) .
- Binding affinity studies : Surface plasmon resonance (SPR) with immobilized target proteins (KD calculation using Biacore T200) .
Advanced: How to validate target engagement in complex biological systems?
Answer:
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down assays and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot or nanoDSF .
- In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution and target occupancy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
